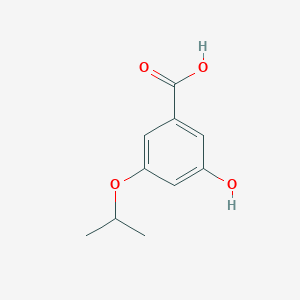

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

Beschreibung

3-Hydroxy-5-(propan-2-yloxy)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropoxy substituent at the 5-position of the aromatic ring. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and preservatives due to their structural versatility and bioactivity .

Eigenschaften

Molekularformel |

C10H12O4 |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

3-hydroxy-5-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,11H,1-2H3,(H,12,13) |

InChI-Schlüssel |

ZJJAKCGVBPXFQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC(=CC(=C1)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 3-isopropoxybenzoic acid using molecular oxygen. This reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID often involves large-scale oxidation processes. These processes utilize molecular oxygen or other oxidizing agents to introduce the hydroxyl group into the aromatic ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its bioactive properties

Wirkmechanismus

The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron Effects : Fluorine in 3-fluoro-5-(propan-2-yl)benzoic acid withdraws electron density, altering acidity (pKa) and binding interactions .

Toxicity Profiles (QSTR Analysis)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids correlate molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :

Note: Values marked with * are extrapolated from QSTR models in .

- Mechanistic Insights : The hydroxyl group in 3-Hydroxy-5-(propan-2-yloxy)benzoic acid may mitigate toxicity by facilitating detoxification pathways (e.g., glucuronidation), whereas bulky substituents like benzyloxy (in 5-benzyloxy derivatives) may hinder metabolic clearance .

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid counterparts due to reduced resonance stabilization of radicals . A comparative analysis:

Note: TEAC values for 3-Hydroxy-5-(propan-2-yloxy)benzoic acid are estimated based on hydroxyl count.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.